![molecular formula C14H16F3NO4 B116350 [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid CAS No. 146621-92-3](/img/structure/B116350.png)
[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Peptide Synthesis
Boc-TPAA: is extensively used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions by protecting the amine group, which can be selectively removed later without affecting other protected groups .
Medicinal Chemistry
In medicinal chemistry, Boc-TPAA is a key intermediate for the synthesis of various pharmaceutical compounds. Its structure is particularly useful in the creation of novel imidazole derivatives, which have shown potential as p38 MAP kinase inhibitors with anti-inflammatory properties .
Ionic Liquids Formation
Boc-TPAA: derivatives are used to create room-temperature ionic liquids (RTILs). These RTILs derived from Boc-protected amino acids are valuable in organic synthesis, acting as solvents or reagents that can enhance reaction rates and yields .
Organic Synthesis
The compound finds application in organic synthesis where it can be used to introduce the Boc-protected amino group into molecular structures, thereby expanding the toolkit available for synthetic chemists to design complex molecules .
High-Temperature Reactions
Boc-TPAA: is stable at high temperatures, which makes it suitable for use in reactions that require thermal stability. This property is particularly beneficial in processes like the high-temperature deprotection of Boc-amino acids and peptides .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of amino acids . Amino acids and their derivatives have a wide range of targets in the body, including enzymes, receptors, and transport proteins, where they play crucial roles in various biochemical processes .
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine group, which can then participate in various biochemical reactions.
Biochemical Pathways
Amino acids and their derivatives are known to be involved in numerous biochemical pathways, including protein synthesis, neurotransmitter synthesis and release, energy production, and other metabolic processes .
Pharmacokinetics
The compound’s solubility and stability might be influenced by the presence of the boc group, which could impact its bioavailability .
Result of Action
As an amino acid derivative, it may influence various physiological processes, including protein synthesis, cell signaling, and metabolic regulation .
Action Environment
The action, efficacy, and stability of [(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence the compound’s action.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMKZXKHKQKKFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624568 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid | |
CAS RN |
146621-92-3 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)

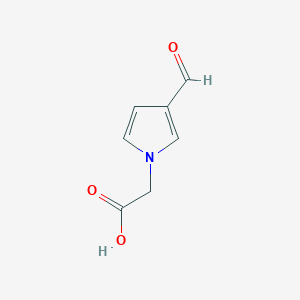
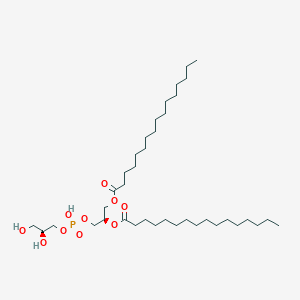
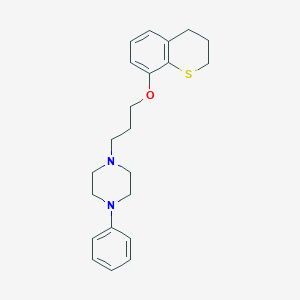
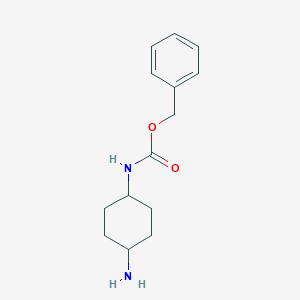

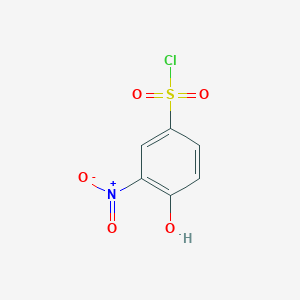

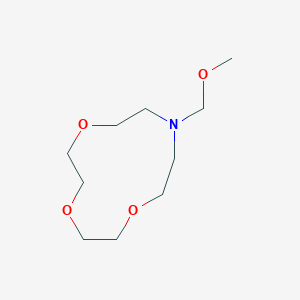



![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)